1-Propanone, 3-(dimethylamino)-1-(3-methylphenyl)-
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Overview
Description
1-Propanone, 3-(dimethylamino)-1-(3-methylphenyl)- is an organic compound with the molecular formula C12H17NO It is a ketone derivative that features a dimethylamino group and a methylphenyl group attached to the propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(dimethylamino)-1-(3-methylphenyl)- typically involves the reaction of 3-methylacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-(dimethylamino)-1-(3-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Propanone, 3-(dimethylamino)-1-(3-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(dimethylamino)-1-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, further contributing to its chemical behavior.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 3-(dimethylamino)-1-phenyl-: Similar structure but lacks the methyl group on the phenyl ring.
1-Propanone, 3-(dimethylamino)-1-(4-methylphenyl)-: Similar structure with the methyl group on the para position of the phenyl ring.
Uniqueness
1-Propanone, 3-(dimethylamino)-1-(3-methylphenyl)- is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical properties and reactivity. This structural variation can lead to differences in its interactions with other molecules and its overall behavior in chemical reactions.
Properties
CAS No. |
90548-91-7 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C12H17NO/c1-10-5-4-6-11(9-10)12(14)7-8-13(2)3/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
JCJMRKFXZMTZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCN(C)C |
Origin of Product |
United States |
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